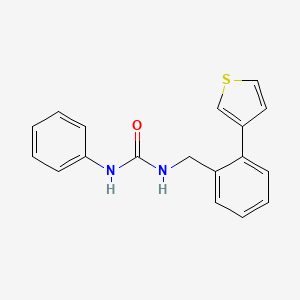

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea

Description

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a urea moiety linked to a phenyl group and a thiophene-substituted benzyl group

Properties

IUPAC Name |

1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQVRGHACIGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 1-phenylurea with 2-(thiophen-3-yl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-(2-(thiophen-2-yl)benzyl)urea: Similar structure but with the thiophene ring in a different position.

1-Phenyl-3-(2-(furan-3-yl)benzyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

1-Phenyl-3-(2-(pyridin-3-yl)benzyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity

Biological Activity

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a phenyl group. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. The following article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula: C16H16N2OS

- Molecular Weight: 284.37 g/mol

- Structure: Contains a urea functional group linked to a thiophene and phenyl moiety.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents: 1-Phenylurea and 2-(thiophen-3-yl)benzyl chloride.

- Conditions: The reaction is conducted under basic conditions using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

- Yield: Optimization of reaction conditions can lead to high yields and purity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound:

- Mechanism: It may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression.

- Case Study: In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 |

The precise mechanism of action for this compound is not fully elucidated but is thought to involve:

- Target Interaction: Binding to specific enzymes or receptors, modulating their activity.

- Structural Influence: The thiophene ring may enhance binding affinity due to its electron-rich nature, facilitating interactions with biological targets.

Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Resistance: Its activity against resistant strains suggests it could be a candidate for new antimicrobial therapies.

- Anti-inflammatory Effects: Preliminary findings indicate that it may also possess anti-inflammatory properties, making it suitable for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.